2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-functionalized benzenesulfonamide derivative. Its structure features a methyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the benzene ring, with a sulfonamide (-SO₂NH₂) substituent. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems critical in pharmaceutical and materials chemistry . Its synthesis involves palladium-catalyzed coupling or direct borylation methods, as reported in studies detailing its crystallographic and density functional theory (DFT) analysis .
Properties
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-8-10(6-7-11(9)20(15,16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRROIPUQWCHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430628-65-1 | |
| Record name | 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The most widely adopted route involves Miyaura borylation, wherein a palladium-catalyzed coupling between an aryl halide (bromide or iodide) and bis(pinacolato)diboron introduces the boronic ester functionality. For 2-methyl-4-(pinacolboronate)benzenesulfonamide, the precursor 4-bromo-2-methylbenzenesulfonamide serves as the starting material.
Reaction Mechanism :
The Pd(0) catalyst facilitates oxidative addition with the aryl bromide, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester. Key variables include catalyst selection, base, solvent, and temperature.
Detailed Preparation Protocols
Standard Miyaura Borylation Procedure
Starting Material : 4-Bromo-2-methylbenzenesulfonamide
Reagents :
- Bis(pinacolato)diboron (1.1–1.2 equiv)
- Palladium catalyst: [PdCl₂(dppf)] (3–5 mol%)
- Base: Potassium acetate (3.0 equiv)
- Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane
Procedure :
- Combine 4-bromo-2-methylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron, PdCl₂(dppf), and KOAc in anhydrous DMSO.
- Degas the mixture via nitrogen sparging and heat at 80–90°C for 2–16 hours under inert atmosphere.
- Quench with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
- Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Alternative Conditions for Challenging Substrates
For electron-deficient aryl halides (e.g., sulfonamides), cesium carbonate in dioxane/water mixtures enhances reactivity:
Reagents :
- Base: Cs₂CO₃ (1.5–2.0 equiv)
- Solvent: 4:1 1,4-dioxane/H₂O
- Catalyst: Pd(dppf)Cl₂ (5 mol%)
Procedure :
- React 4-bromo-2-methylbenzenesulfonamide with bis(pinacolato)diboron and Cs₂CO₃ in degassed dioxane/H₂O.
- Heat at 90°C for 16 hours, followed by standard work-up.
Yield : 70–75% (estimated from comparable systems).
Optimization and Critical Parameters
Catalyst Selection
Solvent Effects
Temperature and Time
- 80–90°C : Optimal for balancing reaction rate and decomposition.
- Extended durations (>12 h) : Necessary for full conversion in Cs₂CO₃-mediated reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LCMS)
Comparative Data Tables
Table 1. Miyaura Borylation Conditions for 2-Methyl-4-(Pinacolboronate)Benzenesulfonamide
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(dppf) | KOAc | DMSO | 80 | 2 | 85 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
| Pd(OAc)₂/PPh₃ | KOAc | DMF | 100 | 4 | 38 |
Table 2. Purification Methods and Purity Outcomes
| Method | Eluent Gradient | Purity (%) |
|---|---|---|
| Silica Chromatography | Hexane → 30% EtOAc | 98.5 |
| Recrystallization | EtOAc/Hexane (1:3) | 95.2 |
Challenges and Mitigation Strategies
Deborylation Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the sulfonamide group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Aryl Boronic Acids: Formed in coupling reactions.
Sulfonic Acids: Formed in oxidation reactions.
Amines: Formed in reduction reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzenesulfonamide have shown promising results in inhibiting the proliferation of cancer cells. Research indicates that compounds similar to 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibit low IC50 values against various cancer cell lines, indicating potent cytotoxic effects. These compounds are particularly noteworthy for their selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Studies report that it demonstrates significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing bacterial growth at low concentrations . This makes it a candidate for further development as a novel antibacterial drug.
Materials Science
Polymer Chemistry
In materials science, the incorporation of boron-containing compounds like this compound into polymer matrices has been explored. Such compounds can enhance the thermal stability and mechanical properties of polymers. The dioxaborolane moiety can facilitate cross-linking reactions in polymer synthesis, leading to materials with improved performance characteristics .
Environmental Applications
Environmental Remediation
The compound's boron content may also lend itself to applications in environmental remediation. Boron-containing compounds are known to interact with various pollutants in water systems. They can be utilized in the development of adsorbents or catalysts for the degradation of organic pollutants. This application is particularly relevant given the increasing focus on sustainable practices and pollution control .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. Additionally, the sulfonamide group can interact with biological targets, potentially inhibiting enzymes or modulating biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Arylboronate Sulfonamides
Key Observations:
Chloro at the 3-position (CAS 2818961-92-9) enhances electrophilicity, favoring coupling with electron-rich aryl halides .
Reactivity in Cross-Coupling: The target compound’s para-boronate group ensures optimal alignment for Pd-catalyzed coupling, similar to unsubstituted 4-boronophenyl sulfonamides .
Commercial Accessibility :
- N,N-Dimethyl derivatives (CAS 486422-04-2) are widely available, reflecting their utility in high-throughput medicinal chemistry .
- Halogenated analogues (e.g., 3-chloro) are niche products, often requiring custom synthesis .
Thermodynamic and Kinetic Stability
- The pinacol boronate group in all compounds provides hydrolytic stability compared to boronic acids, critical for storage and handling .
Biological Activity
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C15H21BNO4S
- Molecular Weight : 321.31 g/mol
- CAS Number : 525362-07-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Its sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes. The boron-containing moiety may enhance the compound's ability to form reversible covalent bonds with target proteins.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : The compound demonstrated activity against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 μg/mL depending on the strain .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 8 |
| Mycobacterium tuberculosis | 0.5 - 1.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies showed that it inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 0.1 to 12.91 μM. Notably, it exhibited a selective effect on triple-negative breast cancer (TNBC) cells compared to non-cancerous cells .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (TNBC) | 0.126 |
| MCF10A (non-cancerous) | >20 |
Toxicity and Pharmacokinetics
Toxicity assessments indicate that the compound has a favorable safety profile at high doses in animal models:
- In Vivo Studies : Administration of the compound at doses up to 800 mg/kg did not result in significant adverse effects . Pharmacokinetic studies showed moderate exposure with a maximum concentration (Cmax) of 592 ± 62 mg/mL and a slow elimination half-life.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of similar compounds against multidrug-resistant Staphylococcus aureus. Results indicated that modifications in the structure could enhance antimicrobial potency .
- Anticancer Research : Another study focused on the anticancer effects of boron-containing compounds. It was found that these compounds could effectively inhibit tumor growth in mouse models of breast cancer .
Q & A
Q. Key Considerations :
- Catalyst loading (0.5–5 mol%) and ligand selection (e.g., SPhos or XPhos) affect regioselectivity and side-product formation.
- Moisture-sensitive intermediates require strict anhydrous conditions to prevent hydrolysis of the boronate ester .
How can researchers address discrepancies in catalytic efficiencies reported for this compound in cross-coupling reactions?
Advanced
Discrepancies often arise from:
- Ligand Steric Effects : Bulky ligands (e.g., DavePhos) may hinder substrate access to the catalytic site, reducing turnover.
- Base Compatibility : Strong bases (e.g., K₂CO₃) can deprotonate sensitive substrates, altering reaction pathways.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
Q. Methodological Solutions :
- Perform kinetic studies to identify rate-limiting steps.
- Use high-throughput screening to test ligand/base combinations .
- Validate reproducibility under standardized conditions (e.g., inert atmosphere, controlled humidity) .
What analytical techniques are critical for confirming structural integrity and purity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C/¹¹B NMR identifies characteristic peaks (e.g., B-O bonds at ~30 ppm in ¹¹B NMR; aromatic protons in sulfonamide region) .
- X-ray Crystallography : Resolve stereochemistry and confirm boron coordination geometry using SHELX programs for refinement .
- HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., boronic acid derivatives) .
What strategies mitigate hydrolysis of the dioxaborolane moiety during storage or aqueous reactions?
Q. Advanced
- Storage : Store at –20°C under argon with desiccants (e.g., molecular sieves) to prevent moisture ingress .
- Reaction Design : Use aprotic solvents (e.g., THF) and buffer systems (e.g., phosphate at pH 7) to stabilize boronates in aqueous media.
- Stabilizing Agents : Add Lewis bases (e.g., triethylamine) to coordinate boron and reduce hydrolysis rates .
How does the sulfonamide group influence the compound’s reactivity in medicinal chemistry?
Basic
The sulfonamide acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., enzymes like 5-lipoxygenase). Its electron-withdrawing nature enhances electrophilic reactivity, facilitating nucleophilic substitutions or enzyme inhibition .
Q. Example Application :
- In FLAP (5-lipoxygenase-activating protein) inhibition assays, the sulfonamide forms hydrogen bonds with Arg21 and Tyr94 residues, critical for binding affinity .
What computational methods predict regioselectivity in C-H borylation reactions involving this compound?
Q. Advanced
- DFT Calculations : Model transition states to compare activation barriers for meta vs. para borylation. Methyl substituents induce steric effects, favoring meta selectivity in arene substrates .
- Molecular Docking : Simulate ligand-receptor interactions to prioritize synthetic targets. For example, docking studies with FLAP predict binding modes and guide structural modifications .
How do steric effects of methyl groups impact meta-selective C-H functionalization?
Advanced
The 2-methyl group on the benzene ring creates steric hindrance, directing borylation to the meta position. This is validated by:
- Isotopic Labeling : Tracking substituent positions via ²H NMR.
- Comparative Studies : Contrasting reactivity with non-methylated analogs (e.g., 4-borylbenzenesulfonamide), which show lower meta selectivity .
What assay formats evaluate the compound’s biological activity against FLAP?
Q. Basic
- Radioligand Binding Assays : Use ³H-labeled inhibitors to measure IC₅₀ values in cell membranes.
- Enzyme Activity Assays : Monitor 5-lipoxygenase product formation (e.g., leukotriene B₄) via LC-MS .
Q. Advanced Validation :
- Mutagenesis Studies : Replace FLAP residues (e.g., Arg21Ala) to confirm binding specificity.
- In Vivo Models : Assess anti-inflammatory efficacy in murine asthma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
